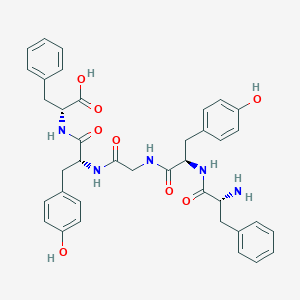
D-Phenylalanyl-D-tyrosylglycyl-D-tyrosyl-D-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Phenylalanyl-D-tyrosylglycyl-D-tyrosyl-D-phenylalanine: is a synthetic peptide composed of five amino acids: D-phenylalanine, D-tyrosine, glycine, D-tyrosine, and D-phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Phenylalanyl-D-tyrosylglycyl-D-tyrosyl-D-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
For large-scale production, the process can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. Additionally, purification techniques such as HPLC (high-performance liquid chromatography) are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
D-Phenylalanyl-D-tyrosylglycyl-D-tyrosyl-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups of tyrosine residues can be oxidized to form quinones.
Reduction: The peptide bonds can be reduced under specific conditions to yield amino alcohols.
Substitution: The aromatic rings of phenylalanine and tyrosine can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or periodate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like nitrating agents (HNO3) or halogenating agents (Br2) can be used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino alcohols and reduced peptides.
Substitution: Halogenated or nitrated aromatic derivatives.
Scientific Research Applications
D-Phenylalanyl-D-tyrosylglycyl-D-tyrosyl-D-phenylalanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, including as a drug delivery system or as a component in peptide-based drugs.
Industry: Utilized in the development of new materials, such as hydrogels and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of D-Phenylalanyl-D-tyrosylglycyl-D-tyrosyl-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. For example, it may inhibit or activate enzymes, alter receptor signaling pathways, or affect protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
L-Tyrosyl-D-alanylglycyl-D-phenylalanyl-L-methionine: Another synthetic peptide with a similar structure but different amino acid composition.
Biphalin: A dimeric enkephalin with potent analgesic properties.
Uniqueness
D-Phenylalanyl-D-tyrosylglycyl-D-tyrosyl-D-phenylalanine is unique due to its specific sequence of D-amino acids and glycine, which imparts distinct structural and functional properties
Properties
CAS No. |
644997-40-0 |
|---|---|
Molecular Formula |
C38H41N5O8 |
Molecular Weight |
695.8 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C38H41N5O8/c39-30(19-24-7-3-1-4-8-24)35(47)42-31(20-26-11-15-28(44)16-12-26)36(48)40-23-34(46)41-32(21-27-13-17-29(45)18-14-27)37(49)43-33(38(50)51)22-25-9-5-2-6-10-25/h1-18,30-33,44-45H,19-23,39H2,(H,40,48)(H,41,46)(H,42,47)(H,43,49)(H,50,51)/t30-,31-,32-,33-/m1/s1 |
InChI Key |
VNHVAKCRTVKERL-XEXPGFJZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@H](CC3=CC=C(C=C3)O)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12578876.png)

![(1R,2R,4R)-2-(Furan-2-yl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12578878.png)


![[2-Methylbut-3-enoxy(oxido)phosphoryl] phosphate](/img/structure/B12578895.png)
![Acetamide,N-(cyclohexylmethyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12578900.png)

![4-Methyl-N-[2-(piperazin-1-yl)ethyl]pentan-2-amine](/img/structure/B12578906.png)

![(2S,3R,4S,8S,9R,10R,11S,12S)-3,9-Bis{[tert-butyl(dimethyl)silyl]oxy}-2,4,6,8,10,12-hexamethylhexadeca-5,13,15-triene-1,11-diol](/img/structure/B12578918.png)
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)indolizine-6-carboxamide](/img/structure/B12578922.png)

